2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Description
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.377. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Assessment
- Study: A study explored the synthesis of various heterocycles, including pyrrole, pyridine, coumarin, and others, using a precursor similar to the compound . These compounds were examined as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Coordination Complexes and Antioxidant Activity
- Study: Research involving pyrazole-acetamide derivatives, closely related to the compound, led to the synthesis and characterization of Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity (Chkirate et al., 2019).
Antitumor Activity
- Study: Another study focused on the synthesis of novel compounds using derivatives similar to the compound of interest. These compounds exhibited promising inhibitory effects on various cell lines, indicating potential antitumor activity (Albratty et al., 2017).
Synthesis of Hydrazone and Azole Functionalized Derivatives
- Study: A series of novel pyrazolo[3,4-b]pyridine-based target compounds were synthesized starting from a key intermediate similar to the compound . These compounds were screened for anticancer activity, with some showing promising results (Nagender et al., 2016).
Facile Synthesis of Pyridine, Pyridazine, and Other Derivatives
- Study: Research was conducted on the synthesis of various derivatives, including pyridine and pyridazine, using compounds related to the one . The chemical structures of these compounds were confirmed by analytical and spectral analysis (Rady & Barsy, 2006).
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c25-18(13-24-16-6-1-2-7-17(16)27-19(24)26)21-10-12-23-11-8-15(22-23)14-5-3-4-9-20-14/h1-9,11H,10,12-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKJCCNIJDAUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCCN3C=CC(=N3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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